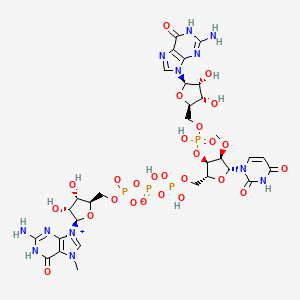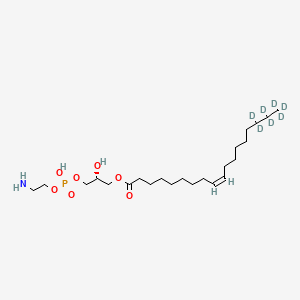
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 is a deuterium-labeled derivative of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine. This compound is a stable isotope-labeled phospholipid, which is often used in scientific research for tracing and quantitation purposes. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 typically involves the deuteration of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar deuteration techniques. The process is optimized for high yield and purity, often involving multiple purification steps to remove any non-deuterated impurities. The final product is typically characterized using advanced analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the incorporation of deuterium .
Análisis De Reacciones Químicas
Types of Reactions: 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deuterated alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 has numerous applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lipid metabolism.
Biology: Employed in cell membrane studies to investigate the role of phospholipids in membrane structure and function.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of lipid-based drugs.
Mecanismo De Acción
The mechanism of action of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 involves its incorporation into biological membranes, where it can influence membrane fluidity and function. The deuterium labeling allows for precise tracking and quantitation in metabolic studies. The molecular targets and pathways involved include various enzymes and receptors associated with lipid metabolism and signaling .
Comparación Con Compuestos Similares
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylserine
Uniqueness: 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantitation studies. The incorporation of deuterium can also affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and other research applications .
Propiedades
Fórmula molecular |
C23H46NO7P |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h9-10,22,25H,2-8,11-21,24H2,1H3,(H,27,28)/b10-9-/t22-/m1/s1/i1D3,2D2,3D2 |
Clave InChI |
PYVRVRFVLRNJLY-CYJILQPHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


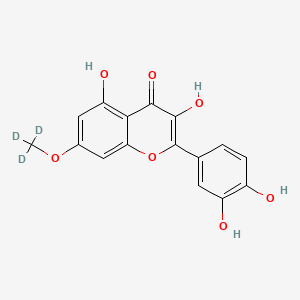

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)
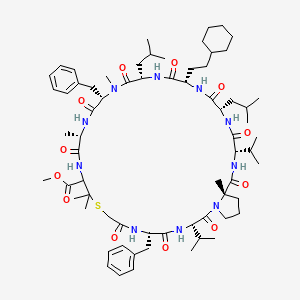
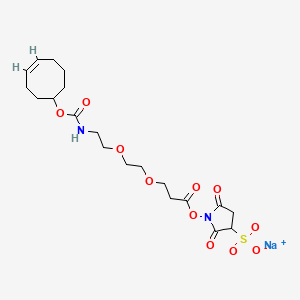


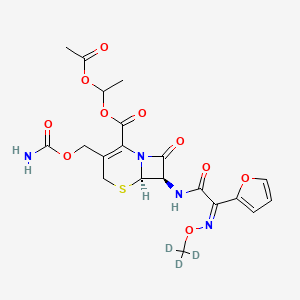
![(2E)-3-{6-[(1S)-1-(3-amino-2,6-dichlorophenyl)ethoxy]-4-cyclopropylquinolin-3-yl}prop-2-enoic acid](/img/structure/B12409509.png)
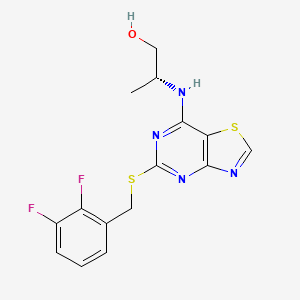
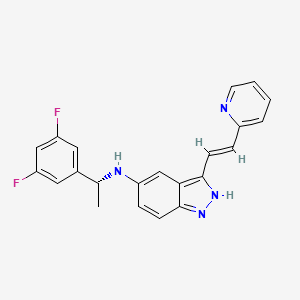
![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)
